N'-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide
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Overview
Description
N’-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a dimethoxyphenyl group, an ethylidene linkage, and a benzodiazolyl sulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 1-ethyl-1H-benzodiazol-2-thiol in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired acetohydrazide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzodiazolyl derivatives.
Scientific Research Applications
N’-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide
- N’-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide
- N’-[(E)-1-(3,4-Dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide
Uniqueness
N’-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24N4O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H24N4O3S/c1-5-25-17-9-7-6-8-16(17)22-21(25)29-13-20(26)24-23-14(2)15-10-11-18(27-3)19(12-15)28-4/h6-12H,5,13H2,1-4H3,(H,24,26)/b23-14- |
InChI Key |
OVXZTDAJWBEPDI-UCQKPKSFSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(/C)\C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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